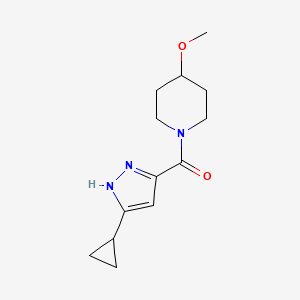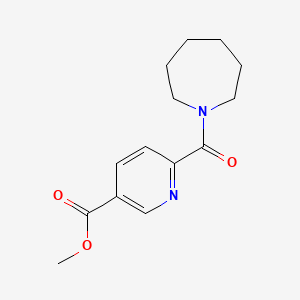
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone, also known as DMMP, is a chemical compound that has been widely used in scientific research for various purposes. DMMP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the functioning of the nervous system.
作用機序
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone acts as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the functioning of the nervous system. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction, cognition, and memory. By inhibiting acetylcholinesterase, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and physiological effects:
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the accumulation of acetylcholine in the synaptic cleft, and the overstimulation of the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has also been shown to induce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney.
実験室実験の利点と制限
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has several advantages for lab experiments, including its high potency as an acetylcholinesterase inhibitor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone also has several limitations, including its potential toxicity to experimental animals and its limited solubility in organic solvents.
将来の方向性
There are several future directions for the use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone in scientific research, including the development of new drugs for the treatment of Alzheimer's disease, the investigation of the role of acetylcholine in the nervous system, and the development of new diagnostic tools for the detection of nerve agents and pesticides. Additionally, the use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone in combination with other compounds may provide new insights into the mechanisms of acetylcholinesterase inhibition and the treatment of neurological disorders.
合成法
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone can be synthesized using various methods, including the reaction of 2,6-dimethylmorpholine with 6-methylpyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography to obtain pure (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone.
科学的研究の応用
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has been widely used in scientific research for various purposes, including the study of acetylcholinesterase inhibition, the development of new drugs for the treatment of Alzheimer's disease, and the investigation of the role of acetylcholine in the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone has also been used as a tool for the detection of nerve agents and pesticides.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-4-6-12(14-9)13(16)15-7-10(2)17-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNBILORUCUOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)

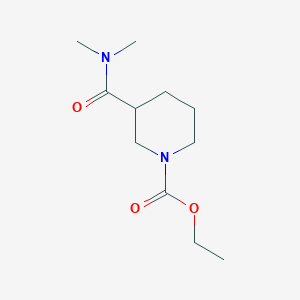
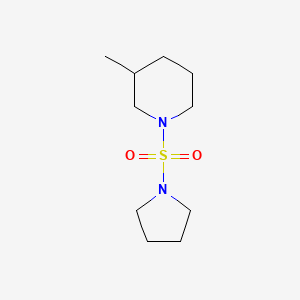
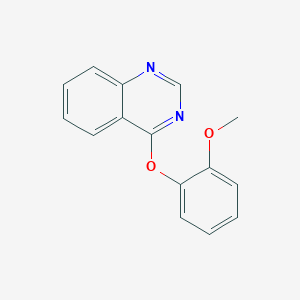
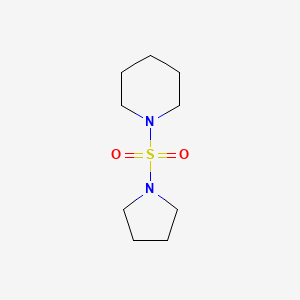

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
